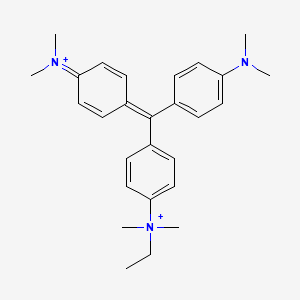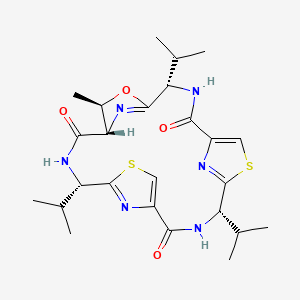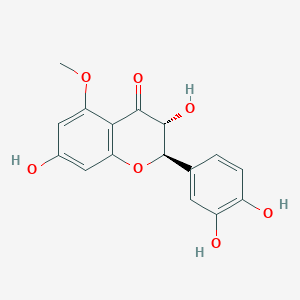
O-Desmethylmethoxyphenamine
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethylmethoxyphenamine typically involves the demethylation of methoxyphenamine. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or hydrobromic acid (HBr) in acetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective removal of the methoxy group without affecting other functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale demethylation processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions: O-Desmethylmethoxyphenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its pharmacological properties.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Esters or ethers of the phenolic hydroxyl group.
科学研究应用
O-Desmethylmethoxyphenamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its metabolic pathways and interactions with enzymes.
Medicine: Investigated for potential therapeutic effects and as a reference compound in drug metabolism studies.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of O-Desmethylmethoxyphenamine involves its interaction with various molecular targets, including enzymes and receptors. It is known to act on beta-adrenergic receptors, mediating the activation of adenylate cyclase through G proteins. This leads to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects such as bronchodilation and increased heart rate.
相似化合物的比较
Methoxyphenamine: The parent compound, used as a bronchodilator.
N-Desmethylmethoxyphenamine: Another metabolite with different pharmacological properties.
5-Hydroxymethoxyphenamine: A hydroxylated derivative with distinct chemical behavior.
Uniqueness: O-Desmethylmethoxyphenamine is unique due to its specific demethylated structure, which imparts different chemical and pharmacological properties compared to its parent compound and other metabolites. Its selective interaction with beta-adrenergic receptors and its role as an intermediate in various chemical reactions make it a valuable compound in research and industrial applications.
属性
IUPAC Name |
2-[2-(methylamino)propyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)7-9-5-3-4-6-10(9)12/h3-6,8,11-12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHBITMBCTXQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303747 | |
| Record name | 2-[2-(Methylamino)propyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582-43-4 | |
| Record name | 2-[2-(Methylamino)propyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=582-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Desmethylmethoxyphenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC49143 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[2-(Methylamino)propyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(methylamino)propyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-DESMETHYLMETHOXYPHENAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81J0X6498G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is O-Desmethylmethoxyphenamine formed in the body?
A1: ODMP is generated through the O-demethylation of methoxyphenamine, primarily mediated by the CYP2D6 enzyme in the liver. [, , , ] This metabolic pathway represents a major route of MP elimination in humans.
Q2: Can other enzymes besides CYP2D6 metabolize methoxyphenamine to ODMP?
A2: While CYP2D6 is the primary enzyme involved, research suggests that other cytochrome P450 enzymes may contribute to ODMP formation to a lesser extent. [] For instance, the fungus Cunninghamella bainieri was found to produce ODMP from MP, indicating the presence of similar enzymatic pathways in other organisms. []
Q3: How do researchers identify and quantify ODMP in biological samples?
A3: Analytical techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are employed for the identification and quantification of ODMP in urine samples. [, ] These methods offer high sensitivity and specificity, enabling researchers to track ODMP levels as a marker of MP metabolism.
Q4: Can variations in ODMP levels be used to understand individual differences in drug metabolism?
A4: Yes, urinary excretion ratios of MP to ODMP have been explored as a potential indicator of CYP2D6 activity. [] Studies have shown that individuals classified as "poor metabolizers" of drugs like debrisoquine exhibit significantly lower ratios of ODMP to MP compared to "extensive metabolizers." [, ] This highlights the potential of using ODMP levels to predict individual responses to drugs metabolized by CYP2D6.
Q5: What is the significance of studying ODMP formation in the context of drug development?
A5: Understanding the metabolic pathways of MP, particularly the formation of ODMP, provides valuable insights into potential drug-drug interactions. [] Compounds that inhibit CYP2D6, such as quinidine, can significantly alter the metabolism of MP, leading to decreased ODMP formation and potential toxicity. [, , ] This knowledge is crucial for optimizing drug dosages and minimizing adverse effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1196733.png)
![2-[[2-(1-benzotriazolyl)-1-oxoethyl]-(2-furanylmethyl)amino]-N-cyclohexyl-2-(2-fluorophenyl)acetamide](/img/structure/B1196734.png)

![1-[3-(dimethylamino)propyl]-1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)urea](/img/structure/B1196736.png)
![2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-2-thiazolyl)acetamide](/img/structure/B1196738.png)
